

Application Notes and Protocols for Formyl Bromide

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Compound of Interest

Compound Name: *Formyl bromide*

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Introduction: The Nature of Formyl Bromide

Formyl bromide (CHBrO) is the acyl bromide of formic acid. It is a highly reactive and unstable molecule, which significantly complicates its synthesis, isolation, and handling. Unlike higher-order acyl bromides, **formyl bromide** is prone to rapid decomposition, primarily through decarbonylation to produce carbon monoxide (CO) and hydrogen bromide (HBr)^{[1][2]}. Its chloride counterpart, formyl chloride, is also known to be unstable at room temperature^[1].

Due to its transient nature, **formyl bromide** is typically not prepared as a stable, isolable reagent for use in synthesis. Instead, it is generated *in situ* for immediate consumption in a subsequent reaction or for spectroscopic and theoretical studies^[1]. The primary documented method for its generation is a gas-phase photochemical reaction, which is well-suited for spectroscopic analysis but not for preparative scale organic synthesis^{[1][3]}.

Note on Synthesis from Formaldehyde: The direct conversion of formaldehyde to **formyl bromide** is not a standard or documented synthetic transformation for preparative purposes. The most scientifically plausible route to **formyl bromide** is from formic acid, the corresponding carboxylic acid.

Physicochemical and Spectroscopic Data

While extensive quantitative data for bulk **formyl bromide** is scarce due to its instability, some properties have been determined or calculated.

Table 1: Physicochemical Properties of **Formyl Bromide**

Property	Value	Source
Molecular Formula	CHBrO	[4]
Molecular Weight	108.92 g/mol	[4]
CAS Number	7726-11-6	[1] [4]
Canonical SMILES	C(=O)Br	[4]
InChIKey	AIFARXRIYKCEEV- UHFFFAOYSA-N	[1] [4]

| Appearance | Unstable species, typically studied in the gas phase |[\[1\]](#)[\[3\]](#) |

Table 2: Spectroscopic Data for **Formyl Bromide**

Spectroscopic Method	Observation	Comments	Source
Infrared (IR) Spectroscopy	The C=O stretching vibration is a key spectroscopic signature.	Spectra have been obtained from gas-phase, <i>in situ</i> generation to study its planar structure.	[3] [5]

| Computational Studies | Theoretical studies have been conducted to understand its spectroscopy and dissociation dynamics. | These studies provide insights into its electronic structure and instability. |[\[1\]](#)[\[6\]](#) |

Protocols for *In Situ* Generation of **Formyl Bromide**

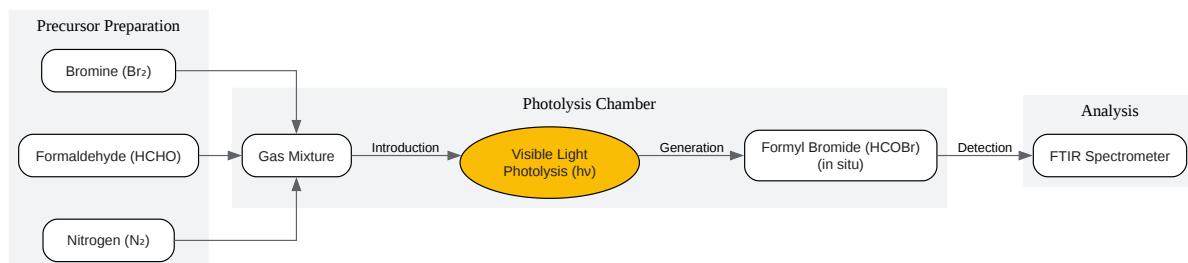
The following protocols describe methods for the generation of **formyl bromide** for immediate use (*in situ*) or for analytical purposes. These are not protocols for the synthesis and isolation

of a stable product.

Protocol 1: Gas-Phase Photochemical Generation from Formaldehyde (For Spectroscopic Analysis)

This method is suitable for generating **formyl bromide** in the gas phase for spectroscopic studies[1][3].

Experimental Workflow:



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Caption: Gas-phase generation of **formyl bromide** for spectroscopic analysis.

Methodology:

- A gas mixture of molecular bromine (Br₂), formaldehyde (HCHO), and nitrogen (N₂) is prepared in a photolysis cell.
- The mixture is irradiated with visible light, which initiates the photolysis of Br₂ into bromine radicals (Br•)[1].

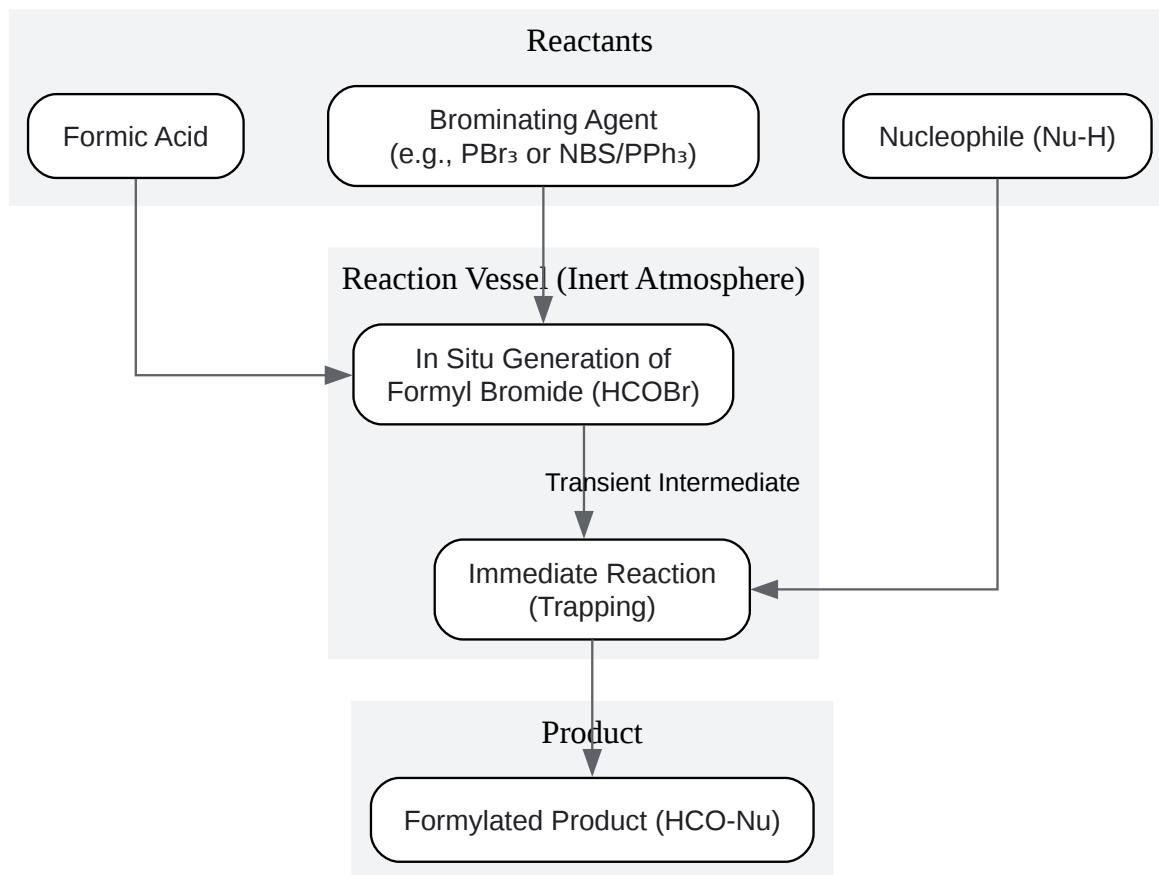
- The bromine radicals react with formaldehyde to generate the formyl radical ($\text{HCO}\cdot$) and hydrogen bromide (HBr)[1].
- The formyl radical then reacts with molecular bromine to produce **formyl bromide** (HCOBr) and another bromine radical, propagating the chain reaction[1].
- The generated **formyl bromide** is detected and characterized in the gas phase using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy[3].

Note: **Formyl bromide** generated via this method is highly susceptible to heterogeneous decomposition to carbon monoxide and hydrogen bromide[3].

Protocol 2: Hypothetical In Situ Generation from Formic Acid for Synthetic Applications

While specific literature protocols for the synthesis of **formyl bromide** from formic acid are not readily available due to its instability, one can extrapolate from general methods for acyl bromide synthesis. The following are hypothetical protocols for the in situ generation of **formyl bromide**, which should be immediately used in a subsequent reaction with a suitable nucleophile.

Conceptual Workflow for In Situ Generation and Reaction:



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Caption: Conceptual workflow for the in situ generation and trapping of **formyl bromide**.

A. Using Phosphorus Tribromide (PBr₃)

- To a solution of a suitable nucleophile in an inert, anhydrous solvent (e.g., diethyl ether, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) at low temperature (e.g., -78 °C to 0 °C), add formic acid.
- Slowly add a stoichiometric amount of phosphorus tribromide (PBr₃) to the reaction mixture with vigorous stirring. The general reaction is: 3 HCOOH + PBr₃ → 3 HCOBr + H₃PO₃.

- Allow the reaction to proceed at low temperature, monitoring for the consumption of the nucleophile.
- Upon completion, quench the reaction appropriately and proceed with standard aqueous workup and purification to isolate the formylated product.

B. Using N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh_3)

This method offers milder, neutral conditions.

- In a flask under an inert atmosphere, dissolve triphenylphosphine in an anhydrous solvent (e.g., dichloromethane).
- Cool the solution to 0 °C and add N-bromosuccinimide in portions.
- To this mixture, add a solution of the nucleophile and formic acid in the same solvent.
- Stir the reaction at low temperature, allowing it to slowly warm to room temperature while monitoring for product formation.
- Upon completion, remove the solvent under reduced pressure. The triphenylphosphine oxide byproduct can often be removed by filtration or chromatography.

Table 3: General Conditions for Acyl Bromide Synthesis (Hypothetical for Formic Acid)

Reagent(s)	Solvent	Temperature	Key Considerations
Phosphorus Tribromide (PBr_3)	Diethyl ether, Dichloromethane	Low temperature (e.g., 0 °C)	The reaction is exothermic. Byproducts include phosphorous acid.

| NBS / Triphenylphosphine | Dichloromethane, Acetonitrile | 0 °C to Room Temperature | Milder, neutral conditions. Triphenylphosphine oxide is a byproduct. |

Critical Safety and Handling Considerations:

- All manipulations should be carried out in a well-ventilated fume hood under strictly anhydrous conditions and an inert atmosphere to prevent the rapid hydrolysis of any transient **formyl bromide**.
- **Formyl bromide**, if formed, is expected to be highly corrosive and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
- The potential for the evolution of toxic gases (CO, HBr) should be managed.

Applications in Drug Development and Organic Synthesis

Due to its instability, **formyl bromide** is not a standard reagent in drug development or organic synthesis. However, the formyl group is a crucial functional group in many pharmaceuticals. Formylation reactions, the introduction of a -CHO group, are therefore of great importance. While **formyl bromide** itself is not typically used, other formylating agents are employed. The study of transient species like **formyl bromide** provides valuable mechanistic insights into formylation reactions[1]. In specialized applications, such as palladium-catalyzed formylation of aryl bromides, understanding the behavior of related intermediates is key to optimizing these industrially significant processes[7][8][9].

In conclusion, while the synthesis of **formyl bromide** from either formaldehyde or formic acid presents significant challenges due to its inherent instability, understanding the principles of its in situ generation can inform the development of novel formylation methodologies. Researchers should focus on trapping this transient intermediate rather than attempting its isolation.

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References

- 1. Formyl bromide | 7726-11-6 | Benchchem [benchchem.com]

- 2. Decarbonylation - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. Formyl bromide | CHBrO | CID 165634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
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